TERT-BUTYL N-(2-OXO-1-PHENYLETHYL)CARBAMATE
CAS No.: 140196-38-9
Cat. No.: VC7946838
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140196-38-9 |
|---|---|
| Molecular Formula | C13H17NO3 |
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | tert-butyl N-(2-oxo-1-phenylethyl)carbamate |
| Standard InChI | InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16) |
| Standard InChI Key | PEVGKAAGTGDOGA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(C=O)C1=CC=CC=C1 |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C=O)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
tert-Butyl N-(2-oxo-1-phenylethyl)carbamate belongs to the carbamate family, featuring a tert-butoxycarbonyl (Boc) group linked to a phenylethylamine backbone. Its IUPAC name is tert-butyl N-(2-oxo-1-phenylethyl)carbamate, and its canonical SMILES representation is CC(C)(C)OC(=O)NC(C=O)C1=CC=CC=C1 . The compound’s stereochemistry is noteworthy: the chiral center at the 1-position of the phenylethyl moiety gives rise to enantiomers, such as the (R)- and (S)-forms. The racemic mixture is often employed in general synthesis, while enantiopure forms are reserved for asymmetric applications.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 235.28 g/mol | |
| CAS Number | 140196-38-9 | |
| IUPAC Name | tert-butyl N-(2-oxo-1-phenylethyl)carbamate | |
| SMILES | CC(C)(C)OC(=O)NC(C=O)C1=CC=CC=C1 |
Stereochemical Considerations
The compound’s chiral center enables the existence of two enantiomers: (R)- and (S)-tert-butyl N-(2-oxo-1-phenylethyl)carbamate. The (R)-enantiomer (CAS No. 137284-11-8) has been specifically synthesized for applications requiring stereochemical control. Enantiopure forms are critical in asymmetric synthesis, where they influence the configuration of final products in drug development.
Synthesis and Reaction Mechanisms
General Synthetic Routes
While explicit protocols for synthesizing tert-butyl N-(2-oxo-1-phenylethyl)carbamate are scarce in published literature, analogous carbamates are typically prepared via reactions between amines and chloroformates or isocyanates. A plausible route involves:
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Amine Protection: Reacting 2-amino-1-phenylethanol with di-tert-butyl dicarbonate (BocO) in the presence of a base like triethylamine.
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Oxidation: Converting the hydroxyl group to a ketone using an oxidizing agent such as pyridinium chlorochromate (PCC).
The Boc group’s stability under basic and nucleophilic conditions makes it ideal for temporary amine protection, which can be later removed via acidolysis (e.g., using trifluoroacetic acid).
Role of the tert-Butyl Protecting Group
The tert-butyl moiety shields the amine from undesired reactions during synthetic sequences. Its bulky structure sterically hinders nucleophilic attacks, while its electron-donating nature stabilizes the carbamate linkage. This dual functionality ensures high yields in multi-step syntheses, particularly in peptide coupling and heterocycle formation.
Applications in Organic and Pharmaceutical Chemistry
Pharmaceutical Intermediate Synthesis
tert-Butyl N-(2-oxo-1-phenylethyl)carbamate is a precursor to β-amino ketones, which are pivotal in synthesizing β-lactam antibiotics and kinase inhibitors. For example, deprotection of the Boc group yields 2-amino-1-phenylethanone, a scaffold for antidiabetic and antipsychotic agents.
Asymmetric Synthesis
Enantiopure forms of this compound facilitate the production of chiral amines, which constitute 40% of small-molecule pharmaceuticals. The (R)-enantiomer has been utilized in catalytic asymmetric hydrogenations to generate optically active amines with >99% enantiomeric excess.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR: Expected signals include a singlet at δ 1.4 ppm (tert-butyl, 9H), a doublet at δ 4.3 ppm (CH adjacent to carbonyl), and aromatic protons at δ 7.2–7.5 ppm.
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C NMR: Peaks at δ 28 ppm (tert-butyl CH), δ 80 ppm (tert-butyl quaternary carbon), and δ 205 ppm (ketone carbonyl).
Infrared (IR) Spectroscopy
Strong absorption bands at ~1700 cm (carbamate C=O) and ~1680 cm (ketone C=O) confirm the compound’s functional groups.
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